molecular formula C19H21ClN2O4S B6057376 N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B6057376
M. Wt: 408.9 g/mol
InChI Key: PKACDAMJNIPESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. C646 has been shown to selectively inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a crucial role in gene regulation and is involved in various diseases such as cancer and inflammation.

Scientific Research Applications

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of PCAF, which is involved in the regulation of various genes, including those involved in cancer and inflammation. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been used as a tool to study the role of PCAF in gene regulation and disease.

Mechanism of Action

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide selectively inhibits the activity of PCAF by binding to the catalytic domain of the enzyme. PCAF is a histone acetyltransferase that acetylates histones and other proteins involved in gene regulation. By inhibiting PCAF, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide prevents the acetylation of histones and other proteins, leading to changes in gene expression. This mechanism of action is thought to be responsible for the anti-cancer and anti-inflammatory effects of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell growth and proliferation. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to reduce the expression of various genes involved in cancer progression, including oncogenes and genes involved in angiogenesis. In animal models of inflammation, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is also selective for PCAF, which allows for the specific inhibition of this enzyme without affecting other histone acetyltransferases. However, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide also has low stability in solution, which can lead to degradation over time.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One direction is the development of more potent and selective inhibitors of PCAF. Another direction is the investigation of the role of PCAF in other diseases, such as neurodegenerative diseases and cardiovascular diseases. The use of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide as a tool to study the role of PCAF in epigenetic regulation and gene expression is also an area of interest. Finally, the use of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy, is an area of potential clinical application.

Synthesis Methods

N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chlorobenzylamine with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with methanesulfonyl chloride to yield N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The synthesis of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been optimized to increase the yield and purity of the compound.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-27(24,25)22(14-15-2-6-17(20)7-3-15)18-8-4-16(5-9-18)19(23)21-10-12-26-13-11-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKACDAMJNIPESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.